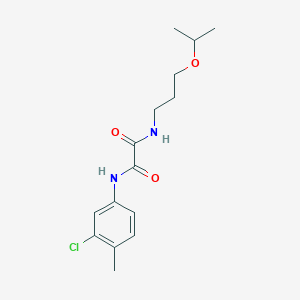
6-bromo-N-cyclopropyl-2-(4-methylphenyl)-4-quinolinecarboxamide
Overview
Description
6-bromo-N-cyclopropyl-2-(4-methylphenyl)-4-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamides, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 6-bromo-N-cyclopropyl-2-(4-methylphenyl)-4-quinolinecarboxamide involves the inhibition of the protein kinase CK2, which plays a crucial role in cell proliferation and survival. By inhibiting CK2, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis.
Biochemical and Physiological Effects:
In addition to its antiproliferative activity, this compound has been found to exhibit anti-inflammatory and anti-angiogenic effects. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-bromo-N-cyclopropyl-2-(4-methylphenyl)-4-quinolinecarboxamide is its high potency against cancer cells, making it a promising candidate for the development of anticancer drugs. However, its low solubility and poor pharmacokinetic properties limit its clinical application. Further research is needed to optimize the formulation and delivery of this compound.
Future Directions
Future research on 6-bromo-N-cyclopropyl-2-(4-methylphenyl)-4-quinolinecarboxamide should focus on optimizing its pharmacokinetic properties and developing more efficient delivery systems. The potential of this compound as an antimicrobial agent should also be explored further. Additionally, the mechanism of action of this compound should be studied in more detail to identify potential targets for drug development. Finally, the anticancer activity of this compound should be evaluated in preclinical and clinical studies to determine its therapeutic potential.
Scientific Research Applications
6-bromo-N-cyclopropyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
properties
IUPAC Name |
6-bromo-N-cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O/c1-12-2-4-13(5-3-12)19-11-17(20(24)22-15-7-8-15)16-10-14(21)6-9-18(16)23-19/h2-6,9-11,15H,7-8H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQZQECKYNQXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4683733.png)
![8-ethyl-4-[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B4683740.png)
![ethyl 3-(2-methylbenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4683754.png)
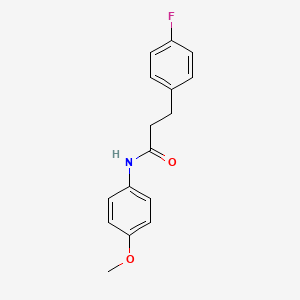
![N-[1-(4-tert-butylphenyl)ethyl]nicotinamide](/img/structure/B4683768.png)
![3,3'-[dithiobis(methylene)]bis(5-methyl-1H-pyrazole-4-carbohydrazide)](/img/structure/B4683772.png)
![1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4683781.png)
![N-(4-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4683788.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4683792.png)
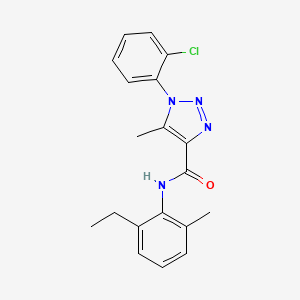
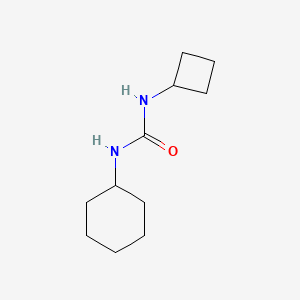
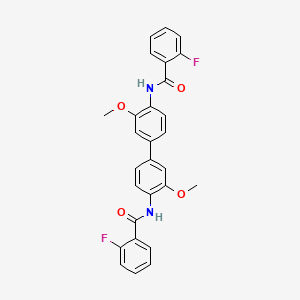
![3-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B4683816.png)
